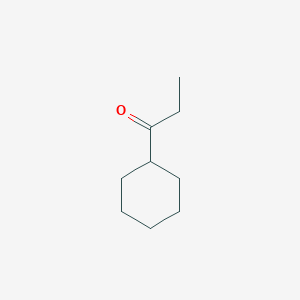

Cyclohexyl ethyl ketone

Description

Properties

IUPAC Name |

1-cyclohexylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHOPTNGSNYSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149985 | |

| Record name | 1-Cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-86-0 | |

| Record name | Cyclohexyl ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyclohexyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexyl-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22JP3KC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Overview

The Weinreb amide approach is a robust method for synthesizing ketones from acid chlorides. This two-step process involves converting propionyl chloride to its corresponding Weinreb amide, followed by reaction with a cyclohexyl Grignard reagent.

Step 1: Formation of the Weinreb Amide

Propionyl chloride reacts with N-methoxy-N-methylamine (Weinreb amine) in the presence of a base such as triethylamine to form the Weinreb amide. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–4°C to minimize side reactions.

Step 2: Grignard Addition

The Weinreb amide is treated with cyclohexyl magnesium bromide in tetrahydrofuran (THF) at 0°C. The reaction proceeds via nucleophilic addition, yielding 1-cyclohexylpropan-1-one after acidic workup.

Optimization and Yield

-

Catalyst : None required.

-

Solvent : THF (anhydrous).

-

Temperature : 0°C (initial), room temperature (final).

-

Yield : 75–85% after column chromatography (diethyl ether/petroleum ether).

Oxidation of 1-Cyclohexylpropan-1-ol

Reaction Overview

Secondary alcohols can be oxidized to ketones using agents like pyridinium chlorochromate (PCC) or Jones reagent. This method is advantageous for its simplicity and compatibility with sensitive functional groups.

Reaction Conditions

1-Cyclohexylpropan-1-ol is dissolved in dichloromethane and treated with PCC at room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion.

Optimization and Yield

-

Catalyst : PCC (1.2 equivalents).

-

Solvent : Dichloromethane.

-

Temperature : 25°C.

Copper-Catalyzed Oxidative Methods

Reaction Conditions

A mixture of copper(I) acetate (5 mol%), TBHP (4 equivalents), and the alcohol in acetonitrile is heated to 100°C for 10 minutes. The crude product is purified via column chromatography.

Optimization and Yield

-

Catalyst : Copper(I) acetate.

-

Oxidant : TBHP (70% aqueous solution).

-

Solvent : Acetonitrile.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|

| Weinreb Amide | None | THF | 0°C → RT | 3–4 h | 75–85% | Column chromatography |

| Alcohol Oxidation (PCC) | PCC | Dichloromethane | 25°C | 2–3 h | 60–70% | Filtration, solvent removal |

| Copper-Catalyzed Oxidation | Copper(I) acetate, TBHP | Acetonitrile | 100°C | 10 min | 50–65% | Column chromatography |

Key Findings :

-

The Weinreb amide method offers the highest yield and selectivity, making it ideal for laboratory-scale synthesis.

-

PCC oxidation is simpler but less efficient, suitable for substrates sensitive to Grignard reagents.

-

Copper-catalyzed oxidation provides rapid synthesis but requires optimization to improve yields.

Industrial-Scale Considerations

Challenges and Solutions

Environmental Impact

-

Solvent Recovery : THF and acetonitrile are recycled via distillation, reducing waste.

-

Catalyst Recycling : Copper residues are recovered through ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpropan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 1-cyclohexylpropan-1-ol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Amines or alcohols in the presence of acid or base catalysts.

Major Products Formed:

Oxidation: Cyclohexylpropanoic acid.

Reduction: 1-Cyclohexylpropan-1-ol.

Substitution: Corresponding amides or esters depending on the nucleophile used

Scientific Research Applications

Chemistry

1-Cyclohexylpropan-1-one is widely utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing:

- Pharmaceuticals : It serves as a precursor for synthesizing various therapeutic agents.

- Agrochemicals : The compound is involved in the development of pesticides and herbicides.

Reactions Involved :

- Oxidation : Converts to cyclohexylpropanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to 1-cyclohexylpropan-1-ol using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with amines or alcohols.

Biology

In biological research, 1-cyclohexylpropan-1-one is used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its hydrophobic characteristics allow it to interact effectively with biological membranes, making it a useful tool for studying membrane-bound enzymes and processes.

Medicine

The compound plays a crucial role in medicinal chemistry as a precursor for synthesizing drugs. Its structural features enable the design of new therapeutic agents targeting specific diseases. Research has shown its potential in developing compounds with anti-inflammatory and analgesic properties.

Industry

In industrial applications, 1-cyclohexylpropan-1-one is employed in the manufacture of:

- Fragrances : Its unique odor profile makes it suitable for use in perfumes.

- Flavors : It can be utilized in food products for flavor enhancement.

- Specialty Chemicals : The compound's versatility allows it to be used in producing various specialty chemicals.

Case Study 1: Synthesis of Pharmaceuticals

A study published in the Journal of Organic Chemistry demonstrated the use of 1-cyclohexylpropan-1-one as an intermediate in synthesizing novel anti-inflammatory agents. The researchers reported successful yields and highlighted the compound's effectiveness in facilitating complex synthetic routes.

Case Study 2: Agrochemical Development

Research published in the Journal of Agricultural and Food Chemistry explored the application of 1-cyclohexylpropan-1-one in developing new agrochemicals. The findings indicated that derivatives of this compound exhibited significant efficacy against common agricultural pests, showcasing its potential for enhancing crop protection.

Mechanism of Action

The mechanism of action of 1-cyclohexylpropan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property makes it a valuable intermediate in organic synthesis. Additionally, its cyclohexyl group imparts hydrophobic characteristics, influencing its interactions with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-cyclohexylpropan-1-one. A comparative analysis is provided below:

Table 1: Key Properties of 1-Cyclohexylpropan-1-one and Analogues

Structural and Functional Differences

Backbone Variations :

- 1-Cyclohexylpropan-1-one has a saturated cyclohexyl group, while 1-(1-cyclohexenyl)-2-methylpropan-1-one features a cyclohexenyl moiety with a double bond, altering its stability and reactivity .

- The thioether group in 1-cyclohexyl-2-(phenylthio)ethan-1-one enables its use as a directing group in catalytic reactions, unlike the parent ketone .

Reactivity :

- Acyl chloride derivatives (e.g., 1-(2-propyn-1-yl)-cyclohexanecarbonyl chloride) exhibit higher electrophilicity compared to ketones, facilitating nucleophilic substitutions .

- Cyclopropane-containing analogues (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) introduce strain and unique stereoelectronic effects .

Synthesis Methods: 1-Cyclohexylpropan-1-one relies on Grignard reactions , whereas thioether analogues require nucleophilic substitution with thiophenol . Cyclohexenyl derivatives may involve conjugate addition or dehydration steps .

Physicochemical Properties

Boiling Points and Solubility :

- The saturated cyclohexyl group in 1-cyclohexylpropan-1-one contributes to moderate polarity, making it soluble in common organic solvents (e.g., EtOAc, DCM).

- Thioether-containing analogues (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one) exhibit lower solubility in polar solvents due to the hydrophobic phenylthio group .

Thermal Stability :

- Cyclohexenyl derivatives (e.g., 1-(1-cyclohexenyl)-2-methylpropan-1-one) are less thermally stable than their saturated counterparts due to the reactive double bond .

Biological Activity

Overview

1-Cyclohexylpropan-1-one, also known as ethyl cyclohexyl ketone or cyclohexyl ethyl ketone, is an organic compound with the molecular formula . This compound features a cyclohexyl group attached to a propanone moiety, giving it unique chemical properties that are of interest in various fields including chemistry, biology, and medicine.

1-Cyclohexylpropan-1-one is typically synthesized through Friedel-Crafts acylation of cyclohexane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction can be represented as follows:

This synthesis method is significant for producing high yields of the compound under controlled conditions.

Biological Activity

The biological activity of 1-cyclohexylpropan-1-one has been explored in various studies, indicating potential applications in pharmacology and biochemistry.

As a ketone, 1-cyclohexylpropan-1-one can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property makes it a valuable intermediate in organic synthesis. The hydrophobic nature imparted by the cyclohexyl group influences its interactions with biological membranes and proteins.

Research Findings

- Enzyme Interaction : Studies have indicated that 1-cyclohexylpropan-1-one may interact with specific enzymes, potentially modulating their activity. This interaction could lead to implications in metabolic pathways and therapeutic applications.

- Toxicity and Safety : Research has shown that while 1-cyclohexylpropan-1-one has useful properties, it also requires careful handling due to potential toxicity. In vitro studies have assessed its cytotoxic effects on various cell lines, revealing a dose-dependent relationship .

- Pharmacological Potential : There is ongoing research into the compound's potential as a precursor for drug development, particularly in synthesizing compounds with anti-inflammatory or analgesic properties.

Comparative Analysis

To better understand 1-cyclohexylpropan-1-one's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Cyclohexanone | Cyclohexanone | Lacks the propanone structure; simpler ketone. |

| 1-Phenylpropan-1-one | Phenylpropanone | Contains a phenyl group instead of cyclohexyl. |

| 1-Cyclohexylbutan-1-one | Cyclohexylbutanone | Has an additional carbon in the alkyl chain. |

Case Studies

Recent case studies have highlighted the biological effects of 1-cyclohexylpropan-1-one:

- Study on Antimicrobial Activity : A study evaluated its antimicrobial properties against various bacterial strains, showing promising results that suggest potential use as an antibacterial agent.

- Neuroprotective Effects : Another study investigated its effects on neurodegenerative models, indicating that it may offer neuroprotective benefits through specific pathways involving oxidative stress reduction .

Q & A

Q. How to ensure ethical data reporting in publications?

- Best Practices : Disclose all conflicts of interest. Use plagiarism software (e.g., Turnitin) for manuscript screening. Archive primary data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.